molecular formula C18H19FN4OS B4526565 2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole

2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole

Cat. No.: B4526565
M. Wt: 358.4 g/mol
InChI Key: VPOHYWBLXGKRQZ-UHFFFAOYSA-N
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Description

2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrrolidine ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting 3-fluoro-4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Formation of the Pyrrolidine Ring: The next step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting the pyrazole derivative with a suitable amine and aldehyde under basic conditions.

    Formation of the Thiazole Ring: The final step involves the formation of the thiazole ring by reacting the pyrrolidine derivative with a thioamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-oxazole
  • 2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-imidazole

Uniqueness

The uniqueness of 2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4OS/c1-24-16-5-4-12(9-14(16)19)17-13(10-21-22-17)11-23-7-2-3-15(23)18-20-6-8-25-18/h4-6,8-10,15H,2-3,7,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOHYWBLXGKRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCCC3C4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 4
2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 5
2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole
Reactant of Route 6
2-[1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]-1,3-thiazole

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